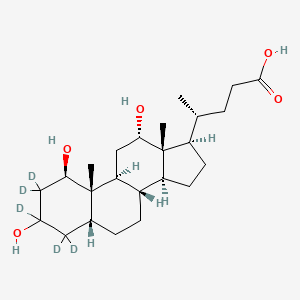
1|A-Hydroxydeoxycholic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1|A-Hydroxydeoxycholic Acid-d4 is a deuterium-labeled analogue of 1|A-Hydroxydeoxycholic Acid. This compound is a bile acid derivative, which plays a significant role in various biochemical processes. The deuterium labeling is used to trace and study metabolic pathways in vivo, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1|A-Hydroxydeoxycholic Acid-d4 typically involves the hydroxylation of deoxycholic acid. The hydroxylation process is catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A7 . The reaction conditions often include the use of human liver microsomes or recombinant CYP450 enzymes, phosphate buffer saline, and nicotinamide adenine dinucleotide phosphate (NADP(H)) .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of labeled deuterium sources to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: 1|A-Hydroxydeoxycholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated products.
Reduction: Involves the reduction of hydroxyl groups to form deoxycholic acid derivatives.
Substitution: Reactions where hydroxyl groups are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, NADP(H), phosphate buffer saline.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and deuterium-labeled bile acid derivatives .
Scientific Research Applications
1|A-Hydroxydeoxycholic Acid-d4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1|A-Hydroxydeoxycholic Acid-d4 involves its interaction with cytochrome P450 enzymes, specifically CYP3A4 and CYP3A7. These enzymes catalyze the hydroxylation of deoxycholic acid, leading to the formation of this compound . The compound acts as a substrate for these enzymes, allowing researchers to study enzyme activity and metabolic pathways .
Comparison with Similar Compounds
1|A-Hydroxydeoxycholic Acid-d4 can be compared with other similar compounds such as:
1|A-Hydroxydeoxycholic Acid: The non-deuterium-labeled analogue, which is also used in metabolic studies.
Deoxycholic Acid-d4: Another deuterium-labeled bile acid used for similar purposes.
Glycodeoxycholic Acid-d4: A conjugated form of deoxycholic acid with glycine, used in metabolic research.
Uniqueness: The uniqueness of this compound lies in its specific labeling with deuterium, which allows for precise tracking and analysis of metabolic pathways in vivo. This makes it an invaluable tool in both basic and applied research.
Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(4R)-4-[(1R,5R,8S,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-1,3,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15?,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1/i10D2,11D2,15D |
InChI Key |
DAKYVYUAVGJDRK-BKTGJNJASA-N |
Isomeric SMILES |
[2H]C1([C@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4([C@H](C[C@@H]3[C@]2([C@@H](C(C1([2H])O)([2H])[2H])O)C)O)C)[C@H](C)CCC(=O)O)[2H] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















